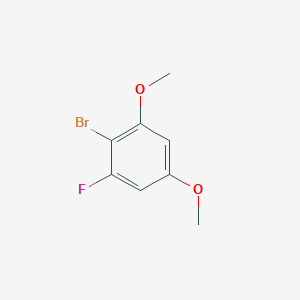

2-Bromo-3,5-dimethoxy-1-fluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Bromo-3,5-dimethoxy-1-fluorobenzene” is a chemical compound with the molecular formula C8H8BrFO2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of similar compounds typically involves a multi-step reaction process . For instance, the synthesis of 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone involves a series of reactions including bromination, methylation, and oxidation .Molecular Structure Analysis

The molecular structure of “2-Bromo-3,5-dimethoxy-1-fluorobenzene” consists of a benzene ring substituted with bromo, fluoro, and two methoxy groups . The exact positions of these substituents can be determined by techniques such as NMR .Chemical Reactions Analysis

The chemical reactions of “2-Bromo-3,5-dimethoxy-1-fluorobenzene” are likely to involve electrophilic aromatic substitution, given the presence of the benzene ring . The bromo and fluoro groups are potential leaving groups, while the methoxy groups can act as directing groups.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-3,5-dimethoxy-1-fluorobenzene” include a molecular weight of 235.05 , a boiling point of approximately 230.2°C , and a density of approximately 1.5 g/cm3 . It is also predicted to have a logP of 2.83, indicating its relative hydrophobicity .Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Compounds

2-Bromo-3,5-dimethoxy-1-fluorobenzene: is a valuable building block in the synthesis of various pharmaceutical compounds. Its reactivity allows for the creation of complex molecules that can be used in the development of antiviral agents, anti-inflammatory drugs, and anticancer agents .

Preparation of Coenzyme Q Analogues

This compound serves as a key intermediate in the preparation of Coenzyme Q analogues. These analogues are important for their role in electron transfer in mitochondrial and bacterial respiratory systems, which is crucial for energy production in cells .

Organic Synthesis Research

In organic chemistry, 2-Bromo-3,5-dimethoxy-1-fluorobenzene is used to study various organic reactions and synthesis pathways. It’s particularly useful in understanding the mechanisms of bromination and methoxylation reactions .

Antioxidant Properties Study

Researchers use this compound to study its antioxidant properties, which could lead to the development of treatments for oxidative stress-related diseases .

Cross-Coupling Reactions

It is employed as an intermediate in cross-coupling reactions, which are a cornerstone of modern synthetic organic chemistry. These reactions are used to create complex molecules by forming new carbon-carbon bonds .

Mecanismo De Acción

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing in mist, gas or vapours, and contact with skin and eyes when handling "2-Bromo-3,5-dimethoxy-1-fluorobenzene" . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, and avoid letting the chemical enter drains .

Propiedades

IUPAC Name |

2-bromo-1-fluoro-3,5-dimethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHHLXADLQCVKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350839 |

Source

|

| Record name | 2-Bromo-3,5-dimethoxy-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

206860-47-1 |

Source

|

| Record name | 2-Bromo-3,5-dimethoxy-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269839.png)

![6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269848.png)

![4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269852.png)

![5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269854.png)

![4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1269878.png)